1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea
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Overview
Description
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea is a compound that features a boronic ester group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea typically involves the reaction of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Acids/Bases: Used for hydrolysis reactions.
Major Products
Aryl Boronates: Formed from cross-coupling reactions.
Boronic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Biology and Medicine
The compound’s urea moiety is of interest in medicinal chemistry for the development of enzyme inhibitors and receptor antagonists. Urea derivatives are known to interact with various biological targets, making this compound a potential candidate for drug development .
Industry
In materials science, the compound can be used in the synthesis of polymers and other materials with specific properties. The boronic ester group can be used to introduce boron atoms into the polymer backbone, which can enhance the material’s thermal and mechanical properties .
Mechanism of Action
The mechanism of action of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, the urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a different substituent on the boron atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A boronic ester with a phenol group, used in similar applications.
Uniqueness
The uniqueness of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea lies in its combination of a boronic ester and a urea moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-6-5-7-10(11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICSPYXUCLTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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